(2R,3R,4S,5S,6R)-2-(1H-1,2,3-benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound (2R,3R,4S,5S,6R)-2-(1H-1,2,3-benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol is a substituted oxane (a sugar-like heterocycle) featuring a benzotriazole moiety at the C2 position and a hydroxymethyl group at C5. Its stereochemistry (2R,3R,4S,5S,6R) suggests a rigid, chair-like conformation typical of pyranose derivatives. Benzotriazole is known for its UV-stabilizing properties, coordination chemistry, and role as a pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c16-5-8-9(17)10(18)11(19)12(20-8)15-7-4-2-1-3-6(7)13-14-15/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJIWQRFVGEAEV-RMPHRYRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Development
SGLT Inhibitors
- Sotagliflozin ((2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)oxane-3,4,5-triol):
- Key Differences : Replaces the benzotriazole with a 4-chloro-3-(4-ethoxybenzyl)phenyl group and a methylthio substituent.
- Activity : Inhibits sodium-glucose cotransporters (SGLT1/2), reducing cardiovascular risk in diabetes .
- Molecular Weight : 424.94 g/mol vs. ~400–450 g/mol (estimated for the target compound).
Aquaporin Binders
- CHEMBL3703838 : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4,4-dioxo-2,3-dihydro-1,4-benzoxathiole-6-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Glycosylated Derivatives
α/β-Arbutin
- α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
- β-Arbutin: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol Key Differences: Phenoxy substituent instead of benzotriazole; stereochemistry at C6 (α vs. β). Activity: Tyrosinase substrates with depigmenting properties .
Nystose
- Structure : (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yloxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
Benzotriazole-Containing Analogues
Physicochemical and Functional Comparisons
Discussion of Substituent Effects
- Benzotriazole vs. Phenoxy: The benzotriazole group likely enhances UV absorption and metal-binding capacity compared to α/β-arbutin’s phenoxy group, which is redox-active .
- Aromatic vs. Aliphatic Substituents : Sotagliflozin’s aryl groups improve pharmacokinetics (e.g., oral bioavailability), whereas the target compound’s benzotriazole may confer stability or enzyme inhibition .
- Hydroxymethyl Group : Common in all compared compounds, this group enhances solubility and hydrogen-bonding interactions, critical for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


